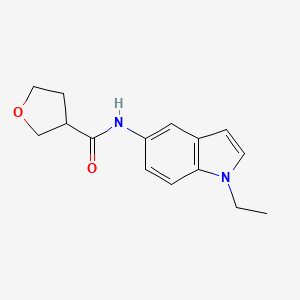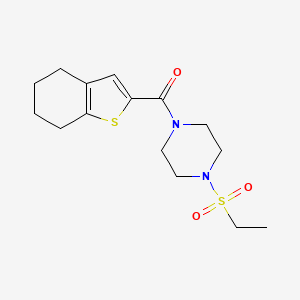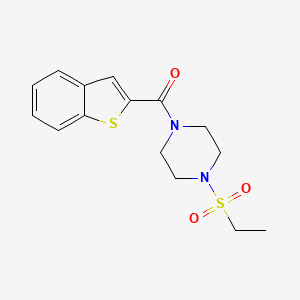![molecular formula C14H15N3O B7543035 N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B7543035.png)
N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide, also known as MCC950, is a small molecule inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating the proinflammatory cytokines IL-1β and IL-18. Overactivation of the NLRP3 inflammasome has been linked to several inflammatory diseases, including gout, type 2 diabetes, and Alzheimer's disease. MCC950 has shown promise as a potential therapeutic agent for these conditions.
Wirkmechanismus
N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide works by binding to the NLRP3 inflammasome and preventing its activation. The NLRP3 inflammasome is activated by a variety of stimuli, including pathogen-associated molecular patterns (PAMPs), damage-associated molecular patterns (DAMPs), and crystals. Once activated, the NLRP3 inflammasome recruits and activates caspase-1, which cleaves pro-IL-1β and pro-IL-18 to their active forms. N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide binds to the NLRP3 inflammasome at a site distinct from the ATP-binding site, thereby preventing its activation.
Biochemical and Physiological Effects
N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide has been shown to have several biochemical and physiological effects. In addition to inhibiting the NLRP3 inflammasome, N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide has been shown to reduce the production of other proinflammatory cytokines, including IL-6 and TNF-α. N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide has also been shown to reduce oxidative stress and improve mitochondrial function in preclinical models of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide in lab experiments is its specificity for the NLRP3 inflammasome. Unlike other inflammasome inhibitors, such as glyburide and parthenolide, N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide does not inhibit other inflammasomes or interfere with other cellular processes. However, one limitation of using N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide in lab experiments is its relatively low solubility in water. This can make it difficult to administer N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide to cells or animals at high concentrations.
Zukünftige Richtungen
There are several future directions for research on N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide. One area of interest is the development of more potent and selective NLRP3 inflammasome inhibitors. Another area of interest is the investigation of the role of the NLRP3 inflammasome in other diseases, such as cancer and autoimmune disorders. Finally, there is interest in exploring the potential of N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide as a therapeutic agent in human clinical trials.
Synthesemethoden
N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide was first synthesized by chemists at the University of Queensland in Australia in 2016. The synthesis method involves several steps, including the reaction of 2-bromo-4-methylacetophenone with hydrazine to form 2-methyl-1,2-dihydroquinazoline-4(3H)-one. This compound is then reacted with ethyl 2-bromoacetate to form ethyl 2-(2-methyl-1,2-dihydroquinazolin-4(3H)-yl)acetate. The final step involves the reaction of this compound with cyclopropanecarbonyl chloride to form N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide has been extensively studied in preclinical models of inflammatory diseases. In a mouse model of gout, N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide was shown to reduce inflammation and pain by inhibiting the NLRP3 inflammasome. In a mouse model of type 2 diabetes, N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide improved glucose tolerance and insulin sensitivity. In a mouse model of Alzheimer's disease, N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide reduced neuroinflammation and improved cognitive function.
Eigenschaften
IUPAC Name |
N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-9-4-2-3-5-11(9)12-8-13(17-16-12)15-14(18)10-6-7-10/h2-5,8,10H,6-7H2,1H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIQRAWMFSEDNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NN2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-N-(2-methylpropyl)-4H-furo[3,2-b]pyrrole-5-carboxamide](/img/structure/B7542966.png)
![6-(2-fluorophenyl)-2-[2-(morpholin-4-yl)-2-oxoethyl]pyridazin-3(2H)-one](/img/structure/B7542969.png)

![N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-3-cyanothiophene-2-carboxamide](/img/structure/B7542995.png)

![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-[6-(trifluoromethyl)pyridin-3-yl]ethanediamide](/img/structure/B7543007.png)

![4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide](/img/structure/B7543011.png)


![1-[4-(3-fluoro-4-methylbenzoyl)piperazin-1-yl]-2-(2H-indazol-3-yl)ethanone](/img/structure/B7543055.png)

![4-N-[3-(thiophene-2-carbonylamino)phenyl]morpholine-2,4-dicarboxamide](/img/structure/B7543065.png)
![4-N-[2-methyl-5-(phenylcarbamoyl)phenyl]morpholine-2,4-dicarboxamide](/img/structure/B7543067.png)